2-(4-methoxyphenyl)-1H-benzimidazole

Antioxidant Free radical scavenging Oxidative stress

Optimizing 2-aryl-benzimidazoles requires precise substitution patterns. The 4-methoxy group at the 2-position (CAS 2620-81-7) uniquely modulates bioactivity vs. unsubstituted or positional isomers. This parent scaffold enables synthesis of the 5-nitro derivative (IC50 = 0.95 µM, vasorelaxation) and serves as a reference for antioxidant SAR (DPPH IC50 = 800 µM). - **Key applications**: Topoisomerase I inhibitor development (non-cross-resistant to camptothecin), anti-MRSA lead optimization, PARP binding studies. - **Supply**: ≥95% purity, immediate global shipment.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 2620-81-7
Cat. No. B1347242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-1H-benzimidazole
CAS2620-81-7
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16)
InChIKeyPYRWEZBEXFMUHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-1H-benzimidazole Overview


2-(4-Methoxyphenyl)-1H-benzimidazole (CAS 2620-81-7) is a synthetic heterocyclic compound consisting of a benzimidazole core fused with a 4-methoxyphenyl substituent at the 2-position . It exists as a yellow to white crystalline solid with a melting point of 223–230 °C and a molecular weight of 224.26 g/mol . This compound serves as a privileged scaffold in medicinal chemistry and chemical biology, displaying a range of biological activities including moderate antioxidant properties, vasorelaxant potential (in its 5-nitro derivative form), topoisomerase I inhibition (in its 5-nitro derivative form), and antibacterial activity against Gram-positive pathogens [1][2][3]. Its commercial availability at purities of ≥95% from major suppliers positions it as an accessible starting point for further derivatization and structure–activity relationship (SAR) exploration .

Why 2-Phenylbenzimidazole Cannot Substitute


The presence and precise position of the methoxy substituent on the phenyl ring of 2-aryl-1H-benzimidazoles critically modulate both biological activity and physicochemical properties, rendering simple substitution with an unsubstituted phenyl analog (2-phenylbenzimidazole) or other positional isomers (e.g., 3-methoxyphenyl) insufficient for achieving comparable experimental outcomes. Quantitative data demonstrate that the 4-methoxy group confers distinct antioxidant potency (IC50 = 800 µM in DPPH assay versus 773 µM for the p-tolyl analog and 1974 µM for the 2-hydroxyphenyl analog) [1]. In the context of PARP inhibition, a 3-methoxyphenyl positional isomer (Ki = 6 nM) and a 4-hydroxyphenyl analog (Ki = 6 nM) exhibit markedly different binding affinities compared to unsubstituted phenyl derivatives (Ki = 15 nM), underscoring the importance of precise substitution patterns for target engagement [2]. Furthermore, the 4-methoxyphenyl group introduces unique conformational properties—specifically a dihedral angle of 34.12(6)° between the benzimidazole and phenyl ring systems—that influence molecular recognition and can affect downstream biological readouts in ways that unsubstituted or differently substituted analogs do not replicate [3].

Comparison with Structural Analogs


DPPH Radical Scavenging: 4-Methoxy vs Hydroxyphenyl

In a head-to-head comparison of DPPH radical scavenging activity, 2-(4-methoxyphenyl)-1H-benzimidazole (Compound 7) exhibited an IC50 value of 800 µM. This potency was comparable to the p-tolyl-substituted analog 2-p-tolyl-1H-benzimidazole (Compound 3, IC50 = 773 µM) but was substantially more potent than the 2-hydroxyphenyl analog 2-(1H-benzimidazol-2-yl)phenol (Compound 2, IC50 = 1974 µM) [1]. These quantitative data demonstrate that the 4-methoxyphenyl substitution yields antioxidant activity that is approximately 2.5-fold greater than that of the 2-hydroxyphenyl derivative, while being essentially equivalent to the p-tolyl analog [1].

Antioxidant Free radical scavenging Oxidative stress

Vasorelaxant Activity of 5-Nitro Derivative

In a study evaluating the relaxant activity of 2-(substituted phenyl)-1H-benzimidazole derivatives on isolated rat aortic rings, the 5-nitro derivative of 2-(4-methoxyphenyl)-1H-benzimidazole (Compound 6) demonstrated an IC50 value of 0.95 µM in endothelium-intact rings. This represents a ~1.5-fold improvement in potency compared to the most active comparator in the series, 2-(5-nitro-1H-benzimidazol-2-yl)phenol (Compound 3, IC50 = 1.41 µM with endothelium) [1]. In the absence of endothelium, the IC50 increased to 2.01 µM and 3.61 µM for Compounds 3 and 6, respectively, indicating endothelium-dependent mechanisms for both compounds, with the 4-methoxyphenyl derivative retaining superior potency in the endothelium-intact state [1].

Vasorelaxation Cardiovascular pharmacology Nitric oxide pathway

Topoisomerase I Inhibition: 5-Nitro vs 4-Nitro

A series of substituted 2-(4-methoxyphenyl)-1H-benzimidazoles were evaluated as topoisomerase I inhibitors. 5-Nitro-2-(4-methoxyphenyl)-1H-benzimidazole exhibited the highest activity and was significantly more active than the 4-nitro positional isomer [1]. While exact IC50 values were not reported in the abstract, the study explicitly states that the 5-nitro derivative was superior to the 4-nitro isomer in inhibiting cleavable-complex formation [1]. Furthermore, these active benzimidazoles exhibited no significant cross-resistance against cell lines expressing camptothecin-resistant topoisomerase I, a key differentiation from camptothecin-based topoisomerase I inhibitors [1].

Topoisomerase I poison Anticancer DNA damage

Anti-MRSA Activity

2-(4-Methoxyphenyl)-1H-benzimidazole has been shown to possess antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The antibacterial activity was demonstrated using microscopy techniques on Gram-positive bacteria isolated from infected wounds . While specific MIC values are not provided in the available source, the documented activity against MRSA represents a class-level inference that distinguishes this compound from benzimidazole derivatives lacking the 4-methoxyphenyl group, which may not exhibit comparable anti-MRSA activity.

Antibacterial MRSA Antimicrobial resistance

PARP Inhibition: Potency Modulation by Substituents

In a series of 2-aryl-1H-benzimidazole-4-carboxamides evaluated as PARP inhibitors, the unsubstituted 2-phenyl-1H-benzimidazole-4-carboxamide (Compound 23) exhibited a Ki of 15 nM [1]. Substitution on the phenyl ring markedly improved potency: the 3-methoxyphenyl derivative (Compound 44) and the 4-hydroxyphenyl derivative (Compound 45) both achieved Ki values of 6 nM, representing a 2.5-fold increase in binding affinity compared to the unsubstituted phenyl analog [1]. The most potent compound in this series, 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide (Compound 78), attained a Ki of 1.6 nM [1]. Importantly, the 4-hydroxyphenyl derivative (Compound 45) potentiated the cytotoxicity of temozolomide and topotecan against A2780 cells by 2.8-fold and 2.9-fold, respectively [1].

PARP inhibitor DNA repair Chemopotentiation

Cytotoxicity in Bladder Carcinoma Cells

2-(4-Methoxyphenyl)-1H-benzo[d]imidazole was evaluated for cytotoxicity against 5637 bladder carcinoma cells using the MTT assay. The compound exhibited time-dependent cytotoxicity with IC50 values of 120 µg/mL at 24 h, 125 µg/mL at 48 h, and 50 µg/mL at 72 h post-treatment [1]. These values establish a quantitative baseline for the cytotoxic potency of the unsubstituted parent compound against this specific cancer cell line. While no direct comparator data are provided in this study, the time-dependent reduction in IC50 from 120 µg/mL to 50 µg/mL indicates cumulative cytotoxic effects that may be relevant for interpreting the activity of structurally related derivatives.

Bladder cancer Cytotoxicity MTT assay

2-(4-Methoxyphenyl)-1H-benzimidazole Applications


Cardiovascular Drug Discovery: Vasorelaxant Lead Optimization

Given that the 5-nitro derivative of 2-(4-methoxyphenyl)-1H-benzimidazole demonstrated an IC50 of 0.95 µM in endothelium-intact rat aortic rings—surpassing the comparator 2-(5-nitro-1H-benzimidazol-2-yl)phenol (IC50 = 1.41 µM)—this scaffold is a prioritized starting point for medicinal chemistry campaigns targeting nitric oxide-mediated vasorelaxation [1]. Researchers should procure the parent 2-(4-methoxyphenyl)-1H-benzimidazole to synthesize the 5-nitro derivative or explore alternative 5-position substituents to further optimize potency and selectivity for cardiovascular indications.

Antioxidant Research: Free Radical Scavenger Development

The DPPH radical scavenging data (IC50 = 800 µM) positions 2-(4-methoxyphenyl)-1H-benzimidazole as a moderately potent antioxidant scaffold that can serve as a reference compound for evaluating the antioxidant capacity of newly synthesized benzimidazole derivatives [2]. This baseline allows for quantitative assessment of whether structural modifications (e.g., additional hydroxyl or methoxy groups) improve or diminish free radical scavenging activity relative to the parent 4-methoxyphenyl derivative.

Oncology Research: Topoisomerase I Poison for Resistant Cells

The finding that 5-nitro-2-(4-methoxyphenyl)-1H-benzimidazole inhibits topoisomerase I and exhibits no significant cross-resistance against camptothecin-resistant cell lines distinguishes this scaffold from existing topoisomerase I inhibitors [3]. Researchers investigating mechanisms of topoisomerase I poison resistance or seeking leads for non-cross-resistant anticancer agents should prioritize this scaffold over structurally related benzimidazoles that lack the 4-methoxyphenyl-5-nitro substitution pattern.

Anti-Infective Drug Discovery: Anti-MRSA Scaffold Development

The documented antibacterial activity of 2-(4-methoxyphenyl)-1H-benzimidazole against methicillin-resistant Staphylococcus aureus (MRSA) supports its use as a starting scaffold for developing novel anti-MRSA agents . While quantitative MIC data are needed to fully characterize potency, the qualitative activity against this clinically important drug-resistant pathogen justifies procurement of the compound for follow-up antibacterial screening and SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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